3-methyl-5-{(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}-4H-1,2,4-triazol-4-amine
Description
3-METHYL-5-[(2E)-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE is a complex organic compound featuring a trifluoromethyl group, a triazole ring, and a hydrazine moiety
Properties
Molecular Formula |
C11H11F3N6 |
|---|---|
Molecular Weight |
284.24 g/mol |
IUPAC Name |
5-methyl-3-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C11H11F3N6/c1-7-17-19-10(20(7)15)18-16-6-8-3-2-4-9(5-8)11(12,13)14/h2-6H,15H2,1H3,(H,18,19)/b16-6+ |
InChI Key |
VPVQCVOEHICAKE-OMCISZLKSA-N |
Isomeric SMILES |
CC1=NN=C(N1N)N/N=C/C2=CC(=CC=C2)C(F)(F)F |
Canonical SMILES |
CC1=NN=C(N1N)NN=CC2=CC(=CC=C2)C(F)(F)F |
solubility |
27 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-5-[(2E)-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with 3-methyl-1,2,4-triazole-5-amine under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-5-[(2E)-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
3-METHYL-5-[(2E)-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-METHYL-5-[(2E)-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The triazole ring and hydrazine moiety can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4H-1,2,4-triazole-5-amine: Lacks the trifluoromethyl group and hydrazine moiety, resulting in different reactivity and applications.
3-(Trifluoromethyl)benzaldehyde: Contains the trifluoromethyl group but lacks the triazole and hydrazine components.
Hydrazine hydrate: A simple hydrazine derivative without the triazole or trifluoromethyl groups.
Uniqueness
3-METHYL-5-[(2E)-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the triazole and hydrazine moieties provide versatile reactivity and potential for biological activity.
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